molecular formula C20H18N4O B2856276 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1010889-40-3

1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

货号: B2856276
CAS 编号: 1010889-40-3
分子量: 330.391
InChI 键: IEAHSUPCCOCRDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound that features a quinoxaline and pyrazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O, with a molecular weight of approximately 360.417 g/mol. The compound is characterized by its unique structure that combines both quinoxaline and pyrazole rings, which are known to exhibit various biological activities.

Antimicrobial Activity

Research has shown that compounds containing quinoxaline and pyrazole moieties possess significant antimicrobial properties. For instance, derivatives of these compounds have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study indicated that certain pyrazole derivatives demonstrated promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Quinoxaline-based compounds have also been investigated for their anticancer properties. Studies have reported that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Some studies suggest that compounds with similar structures inhibit specific kinases involved in inflammatory pathways, such as ALK5 and p38 MAPK, demonstrating selectivity in their action .
  • Cytokine Modulation : The modulation of cytokine production plays a crucial role in the anti-inflammatory effects observed in vitro and in vivo .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the quinoxaline ring followed by the introduction of the pyrazole moiety. Various derivatives have been synthesized to enhance biological activity and selectivity against specific targets.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Anti-inflammatory Activity : A study demonstrated that a series of pyrazole derivatives showed significant anti-inflammatory effects in animal models, reducing edema and pain comparable to standard treatments like indomethacin .
  • Antimicrobial Efficacy : Another investigation reported that certain quinoxaline-pyrazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .

属性

IUPAC Name

1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-3-5-15(6-4-13)18-12-20(24(23-18)14(2)25)16-7-8-17-19(11-16)22-10-9-21-17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAHSUPCCOCRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。